

# A Spectroscopic Showdown: Differentiating Isomers of 4-bromobut-2-yn-1-ol

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## Compound of Interest

Compound Name: 4-bromobut-2-yn-1-ol

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A detailed comparative analysis of the spectroscopic signatures of (E)-4-bromobut-2-en-1-ol, (Z)-4-bromobut-2-en-1-ol, **4-bromobut-2-yn-1-ol**, and 4-bromobut-3-en-1-ol is presented for researchers, scientists, and professionals in drug development. This guide leverages experimental and predicted spectroscopic data to objectively delineate the structural nuances of these isomers.

The subtle architectural differences among isomers of **4-bromobut-2-yn-1-ol** present a unique challenge for characterization. Each isomer, while sharing the same molecular formula ( $C_4H_5BrO$ ), exhibits a distinct spectroscopic fingerprint. This guide provides a comprehensive comparison of these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1H$  and  $^{13}C$ ), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for their unambiguous identification.

## At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for the isomers of **4-bromobut-2-yn-1-ol**. Due to the limited availability of complete experimental data for all isomers, predicted values from standard spectroscopic databases and computational tools are included to facilitate a more comprehensive comparison.

Table 1:  $^1H$  NMR Spectroscopic Data (Chemical Shifts in ppm)

Isomer	H1	H2	H3	H4 (OH)
(E)-4-bromobut-2-en-1-ol	~4.1 (d)	~5.9 (m)	~5.8 (m)	Variable
(Z)-4-bromobut-2-en-1-ol (Predicted)	~4.2 (d)	~5.7 (m)	~5.6 (m)	Variable
4-bromobut-2-yn-1-ol	~4.3 (s)	-	~4.0 (s)	Variable
4-bromobut-3-en-1-ol (Predicted)	~3.7 (t)	~2.4 (q)	~6.0 (d)	Variable

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Chemical Shifts in ppm)

Isomer	C1	C2	C3	C4
(E)-4-bromobut-2-en-1-ol	~62.0	~130.0	~128.0	~30.0
(Z)-4-bromobut-2-en-1-ol (Predicted)	~57.0	~129.0	~127.0	~25.0
4-bromobut-2-yn-1-ol	~51.0	~80.0	~82.0	~10.0
4-bromobut-3-en-1-ol (Predicted)	~60.0	~38.0	~135.0	~117.0

Table 3: Key IR Spectroscopic Data (Wavenumber in cm<sup>-1</sup>)

Isomer	O-H Stretch	C=C/C≡C Stretch	C-O Stretch	C-Br Stretch
(E)-4-bromobut-2-en-1-ol	~3350 (broad)	~1650	~1050	~650
(Z)-4-bromobut-2-en-1-ol (Predicted)	~3350 (broad)	~1650	~1050	~650
4-bromobut-2-yn-1-ol	~3350 (broad)	~2250	~1030	~600
4-bromobut-3-en-1-ol (Predicted)	~3350 (broad)	~1640	~1050	~630

Table 4: Mass Spectrometry Data (m/z)

Isomer	Molecular Ion [M] <sup>+</sup>	[M+2] <sup>+</sup>	Key Fragments
All Isomers	150/152	1:1	133/135 ([M-OH] <sup>+</sup> ), 71 ([C <sub>4</sub> H <sub>3</sub> O] <sup>+</sup> ), 43 ([C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> )

## Experimental Workflow for Isomer Comparison

The following diagram illustrates a typical workflow for the spectroscopic comparison of the **4-bromobut-2-yn-1-ol** isomers.

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